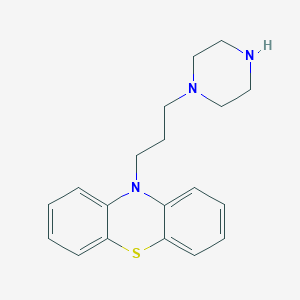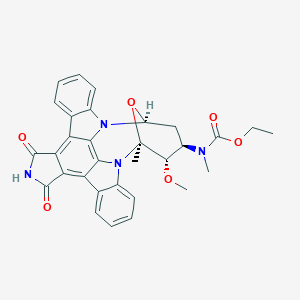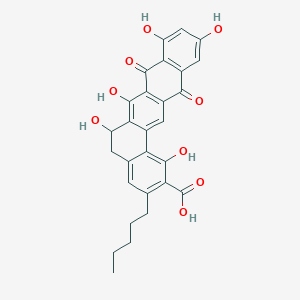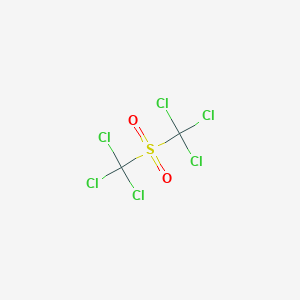
NO-aspirin
Vue d'ensemble
Description
NCX4040 est un composé donneur d'oxyde nitrique qui a suscité un intérêt considérable dans la communauté scientifique en raison de ses propriétés uniques et de ses applications potentielles. Il s'agit d'un dérivé non stéroïdien anti-inflammatoire qui libère de l'oxyde nitrique lors de l'hydrolyse dans les cellules. Ce composé s'est avéré prometteur pour inverser la résistance aux médicaments dans les cellules cancéreuses humaines multirésistantes .
Applications De Recherche Scientifique
NCX4040 has a wide range of scientific research applications, including:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential in reversing drug resistance in cancer therapy and its cytotoxic effects on tumor cells.
Industry: Utilized in the development of new therapeutic agents and drug formulations
Mécanisme D'action
Target of Action
NO-aspirin, also known as NCX-4016, is a molecule where aspirin and a nitric oxide (NO)-donating group are covalently linked . The primary targets of this compound are cyclooxygenase (COX) enzymes and nitric oxide (NO) pathways .
Mode of Action
This compound works by releasing both aspirin and nitric oxide upon enzymatic metabolism . Aspirin inhibits the COX enzymes, which are involved in the production of prostaglandins that play a key role in inflammation and pain . The nitric oxide moiety contributes to the effectiveness of this compound via both cyclic guanosyl monophosphate-dependent and -independent mechanisms .
Biochemical Pathways
The release of NO from this compound is time- and concentration-dependent, sharing at least one pathway with another organic nitrate, glycerol trinitrate . Aspirin’s action on COX enzymes leads to the suppression of prostaglandin production . The NO moiety contributes to the inhibition of the release of some cytokines .
Pharmacokinetics
Aspirin is a prodrug, transformed into salicylate in the stomach, intestinal mucosa, blood, and mainly in the liver . It has a relatively simple pharmacokinetics, with no requirement for metabolic activation, ∼50% oral bioavailability, and a 15 to 20 min half-life . The half-life of salicylate depends on the major metabolic pathway used at a given concentration and becomes longer with increasing dosage .
Result of Action
This compound retains the anti-inflammatory properties of aspirin and possesses the same efficacy as aspirin in animal models of pain and inflammation . In cardiovascular models, this compound shows better efficacy than aspirin in counteracting thromboembolism, myocardial infarction, and vascular reactivity and remodeling .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the duration of action of aspirin is not determined by the plasma half-life but by the biological half-life of the acetylated target, i.e., a few hours for endothelial cells, a few days for platelets, but about 20 days for albumin .
Analyse Biochimique
Biochemical Properties
NO-aspirin interacts with various enzymes and proteins in the body. It is known to inhibit the inflammatory response and protect endothelial cells . The nature of these interactions involves the modulation of biochemical reactions, particularly those associated with inflammation and pain.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can prevent endothelial mitochondrial fragmentation , which is crucial for maintaining cellular health and function.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de NCX4040 implique la nitration de l'aspirine pour produire un dérivé nitro. La réaction nécessite généralement de l'acide nitrique et de l'acide sulfurique comme réactifs. Le processus de nitration est effectué dans des conditions de température contrôlées pour assurer la formation sélective du composé nitro souhaité .
Méthodes de production industrielle
La production industrielle de NCX4040 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs et d'équipements de qualité industrielle pour garantir un rendement et une pureté élevés. Les conditions réactionnelles sont optimisées pour minimiser les sous-produits et maximiser l'efficacité du processus de nitration .
Analyse Des Réactions Chimiques
Types de réactions
NCX4040 subit plusieurs types de réactions chimiques, notamment :
Oxydation : NCX4040 peut être oxydé pour former des espèces réactives de l'oxygène.
Réduction : Le composé peut être réduit pour libérer de l'oxyde nitrique.
Substitution : NCX4040 peut subir des réactions de substitution, en particulier en présence de nucléophiles.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés pour faciliter la libération d'oxyde nitrique.
Substitution : Les nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Espèces réactives de l'oxygène et autres sous-produits d'oxydation.
Réduction : Oxyde nitrique et dérivés réduits de NCX4040.
Substitution : Dérivés substitués de NCX4040, selon le nucléophile utilisé.
Applications de la recherche scientifique
NCX4040 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme donneur d'oxyde nitrique dans diverses réactions chimiques et études.
Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Exploré pour son potentiel dans l'inversion de la résistance aux médicaments en thérapie anticancéreuse et ses effets cytotoxiques sur les cellules tumorales.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et de formulations médicamenteuses
Mécanisme d'action
Le mécanisme d'action de NCX4040 implique la libération d'oxyde nitrique lors de l'hydrolyse. L'oxyde nitrique est un radical libre de courte durée qui agit comme messager cellulaire et est impliqué dans diverses fonctions physiologiques. NCX4040 induit une apoptose significative dans les cellules tumorales multirésistantes en provoquant un stress oxydatif et des dommages à l'ADN. Le composé épuise le glutathion cellulaire, conduisant à la formation d'espèces réactives de l'oxygène et de l'azote, qui à leur tour causent des cassures double brin de l'ADN et la mort cellulaire .
Comparaison Avec Des Composés Similaires
NCX4040 est unique par rapport aux autres donneurs d'oxyde nitrique en raison de ses effets doubles sur les cellules cancéreuses résistantes aux médicaments. À faibles concentrations, il montre une résistance, tandis qu'à des concentrations plus élevées, il présente une cytotoxicité. Les composés similaires comprennent :
NCX4016 : Un autre donneur d'oxyde nitrique dérivé de l'aspirine.
S-nitrosoglutathion : Un donneur d'oxyde nitrique utilisé dans diverses études biologiques.
Nitroglycérine : Un donneur d'oxyde nitrique bien connu utilisé dans le traitement de l'angine de poitrine
NCX4040 se démarque par sa capacité à inverser la résistance aux médicaments et ses effets cytotoxiques significatifs sur les cellules tumorales multirésistantes .
Propriétés
IUPAC Name |
[4-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-11(18)23-15-5-3-2-4-14(15)16(19)24-13-8-6-12(7-9-13)10-22-17(20)21/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHNKWFUDCMLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431311 | |
| Record name | NO-aspirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287118-97-2 | |
| Record name | 4-[(Nitrooxy)methyl]phenyl 2-(acetyloxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287118-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NCX 4040 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287118972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NO-aspirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287118-97-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B130841.png)

![(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide](/img/structure/B130849.png)







![N-[4-(1-ALLYL-3-BUTYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLMETHYL)PHENYL]ACETAMIDE](/img/structure/B130874.png)



